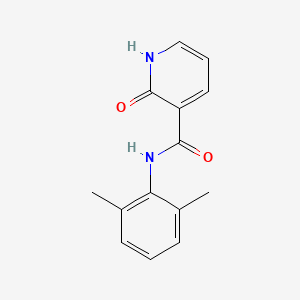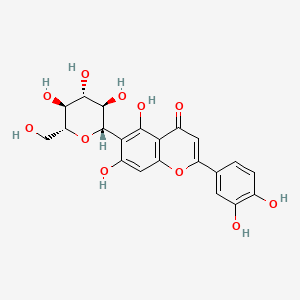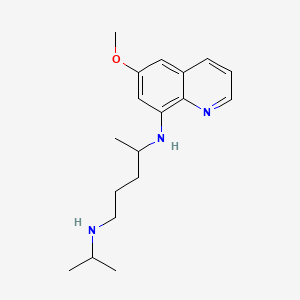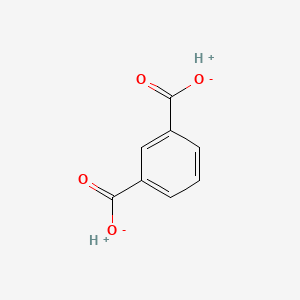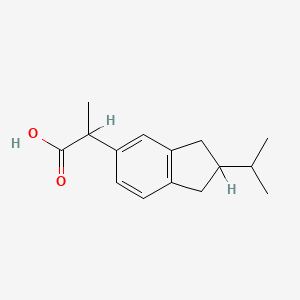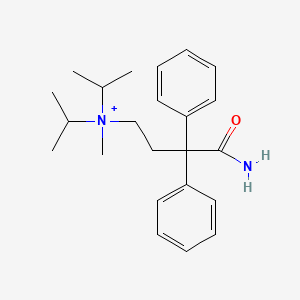![molecular formula C10H11FN5O5P B1672340 ({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid CAS No. 875608-25-6](/img/structure/B1672340.png)
({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GS-9148 involves several steps, starting from the appropriate ribose-modified nucleoside analogs. The synthetic route includes the introduction of a phosphonic acid moiety and a fluorine atom at specific positions on the ribose ring. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at desired positions. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
GS-9148 undergoes various chemical reactions, including phosphorylation and hydrolysis. The compound is phosphorylated to its active diphosphate form inside cells, which then acts as a competitive inhibitor of reverse transcriptase with respect to deoxyadenosine triphosphate (dATP). Common reagents used in these reactions include phosphoramidites and protecting groups. The major product formed from these reactions is the diphosphate metabolite, which is the active form of the compound .
Scientific Research Applications
GS-9148 has been extensively studied for its applications in the treatment of HIV-1. It has shown a low potential for mitochondrial toxicity and minimal cytotoxicity in renal proximal tubule cells and other cell types. The compound also exhibits synergy when used in combination with other antiretrovirals, making it a valuable addition to combination therapy regimens. Additionally, GS-9148 has a unique resistance profile, maintaining its activity against multiple NRTI-resistant HIV-1 strains .
Mechanism of Action
The mechanism of action of GS-9148 involves its conversion to the active diphosphate form inside cells. This diphosphate form acts as a competitive inhibitor of reverse transcriptase, preventing the incorporation of deoxyadenosine triphosphate (dATP) into the viral DNA. This inhibition effectively halts the replication of the virus. GS-9148 exhibits low inhibitory potency against host polymerases, including DNA polymerase gamma, which contributes to its low cytotoxicity .
Comparison with Similar Compounds
GS-9148 is unique among nucleotide reverse transcriptase inhibitors due to its favorable resistance profile and minimal cytotoxicity. Similar compounds include tenofovir and its prodrug tenofovir disoproxil fumarate, which also target reverse transcriptase but have different resistance profiles and cytotoxicity levels. GS-9131, an orally bioavailable prodrug of GS-9148, is designed to maximize the intracellular delivery of GS-9148 and has shown potent inhibition of multiple HIV-1 subtypes .
Properties
CAS No. |
875608-25-6 |
|---|---|
Molecular Formula |
C10H11FN5O5P |
Molecular Weight |
331.20 g/mol |
IUPAC Name |
[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C10H11FN5O5P/c11-5-1-6(20-4-22(17,18)19)21-10(5)16-3-15-7-8(12)13-2-14-9(7)16/h1-3,6,10H,4H2,(H2,12,13,14)(H2,17,18,19)/t6-,10+/m0/s1 |
InChI Key |
MPSGQQOHTJUJKB-QUBYGPBYSA-N |
SMILES |
C1=C(C(OC1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F |
Isomeric SMILES |
C1=C([C@@H](O[C@@H]1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F |
Canonical SMILES |
C1=C(C(OC1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid GS-9148 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


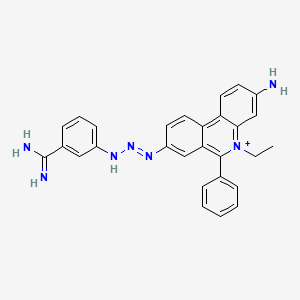
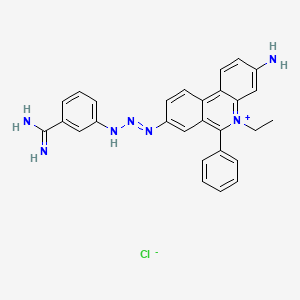
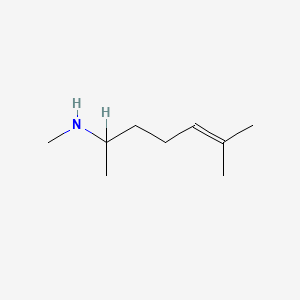

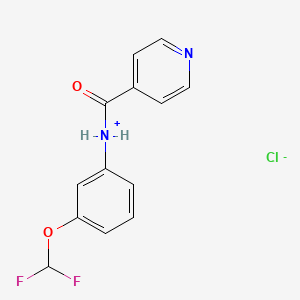
![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)
